molecular formula C8H5BrN2 B1269807 2-Bromoquinoxaline CAS No. 36856-91-4

2-Bromoquinoxaline

Cat. No. B1269807
CAS RN: 36856-91-4
M. Wt: 209.04 g/mol
InChI Key: XVKLMYQMVPHUPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromoquinoxaline derivatives involves various strategies, including the reaction of dimethylquinoxaline with copper(II) halides leading to copper(I) compounds and the monobromination of methyl groups in dimethylquinoxaline under specific conditions (Willett, Jeitler, & Twamley, 2001). Another approach involves the use of 4-nitrobenzene-1,2-diamine as a starting material, followed by cyclization, hydrogenation, and bromination steps to achieve high yields of 6-amino-5-bromoquinoxaline (Dong-liang, 2009).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be complex, influenced by factors such as intramolecular hydrogen bonding and charge transfer interactions. For example, homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone show shifts in their spectral properties due to these interactions, which affect the molecular structure and properties of these compounds (Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. For instance, the facile synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion and cyclization demonstrates the versatility of this compound derivatives in organic synthesis (Jiang, Hu, & Gui, 2014). Moreover, the synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions indicates a high efficiency in synthesizing 2-aminoquinoxaline derivatives (Cho, Kim, & Cheon, 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, specific details on the physical properties of this compound derivatives are less commonly reported in the literature and are generally determined by the specific substituents present on the quinoxaline core.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with nucleophiles, electrophiles, and its role in catalytic cycles, are influenced by the presence of the bromo substituent. This halogen functionality enables further derivatization and cross-coupling reactions, making this compound a valuable intermediate in organic synthesis. For example, the reaction of this compound with palladium catalysts in the presence of isocyanides allows for the synthesis of complex quinoline derivatives (Jiang, Hu, & Gui, 2014).

Scientific Research Applications

Antiviral Research

2-Bromoquinoxaline has been noted in the context of antiviral research. A study discussing the potential benefits of chloroquine, an antimalarial drug, in the treatment of COVID-19, suggests that similar compounds like this compound might be relevant in antiviral research. The study emphasizes considering previous experiments with chloroquine in antiviral research, which could extend to structurally similar compounds (Touret & de Lamballerie, 2020).

Role in Cellular Biology

This compound may also play a role in cellular biology research. Studies involving Bromodeoxyuridine (BrdU), a compound structurally related to this compound, have been used to understand cell proliferation and differentiation. For example, BrdU is often used in neural stem cell biology to label and fate-map dividing cells. This indicates that this compound or its derivatives might be useful in similar cellular and molecular biology studies (Lehner et al., 2011).

Photoprotection in Biological Research

The use of related compounds like 8-Bromo-7-hydroxyquinoline (BHQ) in photoprotection of biomolecules suggests potential applications for this compound in similar contexts. BHQ is used for photoprotection in studying cell physiology, indicating that this compound could have applications in the development of photoremovable protecting groups for biological studies (Zhu, Pavlos, Toscano, & Dore, 2006).

Antimalarial Drug Research

In antimalarial drug research, the mode of action of quinoline family drugs has been studied. Given that this compound is a quinoxaline derivative, it could be relevant in understanding the action of these drugs in treating malaria, especially in studying their interaction with heme crystals in Plasmodium falciparum (Kapishnikov et al., 2019).

Synthesis and Chemical Properties

The synthesis and chemical properties of this compound derivatives are also a significant area of research. For instance, the synthesis of 6-Amino-5-bromoquinoxaline using 4-nitrobenzene-1,2-diamine as a starting material has been studied, highlighting the compound's potential in various synthetic applications (Dong-liang, 2009).

Biochemical Analysis

Biochemical Properties

2-Bromoquinoxaline plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, by modulating their phosphorylation states . These interactions highlight the compound’s potential as a tool for studying enzyme functions and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, such as altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . These dose-dependent effects highlight the need for careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound can interact with cytosolic enzymes and signaling proteins . In the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, this compound can influence mitochondrial function and energy metabolism . These diverse localizations underscore the compound’s multifaceted role in cellular processes.

properties

IUPAC Name

2-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKLMYQMVPHUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342465
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36856-91-4
Record name 2-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoquinoxaline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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